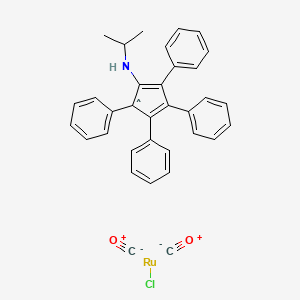
N-Acetyl-D-galactosamine 4-sulfate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-galactosamine 4-sulfate sodium salt is a biochemical reagent widely used in various scientific fields. This compound is a white, water-soluble powder with the molecular formula C8H14O9NSNa and a molecular weight of 323.25 g/mol . It is commonly used in chemistry, biology, and biochemistry for its role as a substrate in enzyme assays and as a reagent in synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine 4-sulfate sodium salt typically involves the sulfation of N-Acetyl-D-galactosamine. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-galactosamine 4-sulfate sodium salt primarily undergoes hydrolysis reactions. It is known to participate in the hydrolysis of the 4-sulfate groups of the N-Acetyl-D-galactosamine 4-sulfate units of chondroitin sulfate and dermatan sulfate .
Common Reagents and Conditions
The hydrolysis reactions typically involve the use of enzymes such as N-acetylgalactosamine-4-sulfatase. These reactions are carried out under mild conditions, often at physiological pH and temperature, to mimic biological environments .
Major Products Formed
The major products formed from the hydrolysis of this compound include desulfated N-Acetyl-D-galactosamine and inorganic sulfate .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-galactosamine 4-sulfate sodium salt has extensive applications in scientific research:
Wirkmechanismus
The primary mechanism of action of N-Acetyl-D-galactosamine 4-sulfate sodium salt involves its role as a substrate for sulfatase enzymes. These enzymes catalyze the hydrolysis of the sulfate ester bond, leading to the removal of the sulfate group from the N-Acetyl-D-galactosamine unit . This reaction is crucial in the degradation of glycosaminoglycans, which are important components of the extracellular matrix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-D-glucosamine 6-sulfate sodium salt
- N-Acetyl-D-galactosamine-6-phosphate sodium salt
- N-Acetyl-D-glucosamine
Uniqueness
N-Acetyl-D-galactosamine 4-sulfate sodium salt is unique due to its specific sulfation pattern at the 4-position of the galactosamine unit. This distinct structural feature makes it a valuable substrate for studying specific sulfatase enzymes and their role in glycosaminoglycan metabolism .
Eigenschaften
Molekularformel |
C8H14NNaO9S |
|---|---|
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7+,8?;/m1./s1 |
InChI-Schlüssel |
VYTLDLWVZBFTJH-DELYSCNJSA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
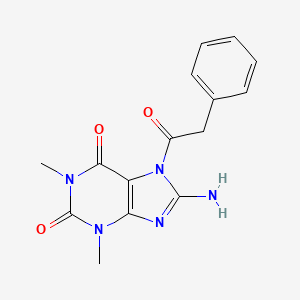
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
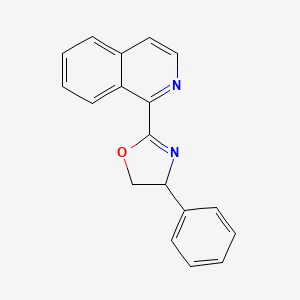
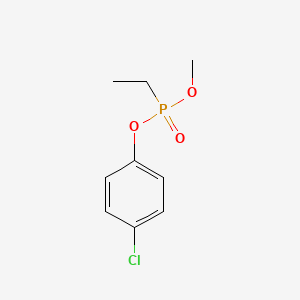
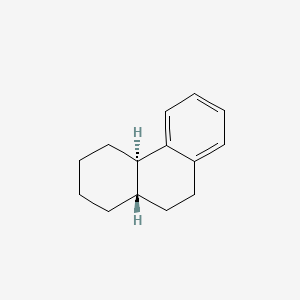
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
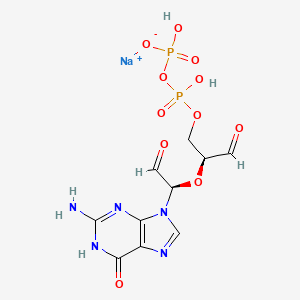
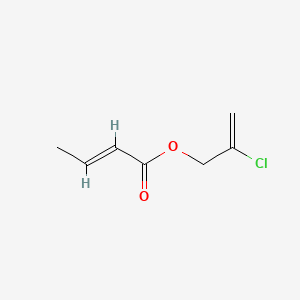
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
